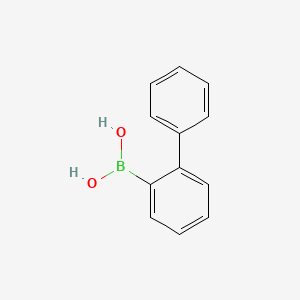

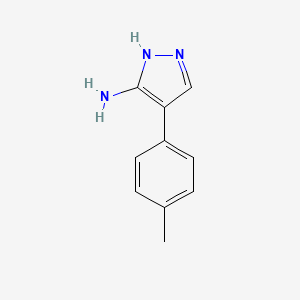

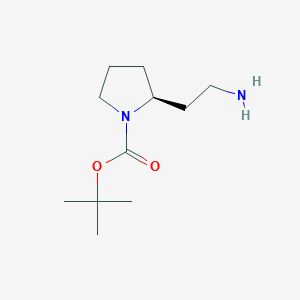

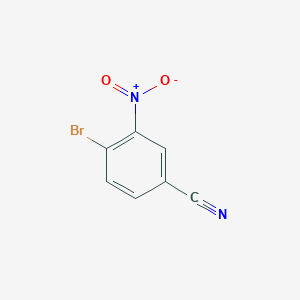

![molecular formula C14H17N3OS B1276860 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667412-79-5](/img/structure/B1276860.png)

4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

The compound "4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is not directly studied in the provided papers. However, the papers do discuss various 1,2,4-triazole derivatives, which are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These derivatives are known for their antimicrobial, anticonvulsant, and antidepressant activities, and their synthesis typically involves intramolecular cyclization of thiosemicarbazides .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves a multi-step reaction sequence, starting with the preparation of thiosemicarbazides followed by intramolecular cyclization. For example, the synthesis of a 4-allyl-5-pyridin-4-yl derivative was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization to yield the desired thione . This method demonstrates the general approach to synthesizing triazole derivatives, which may be applicable to the compound of interest.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, as well as X-ray crystallography. These methods provide detailed information about the molecular geometry, vibrational frequencies, and chemical shifts, which are essential for understanding the compound's properties and reactivity . Theoretical calculations, such as DFT and HF methods, complement these experimental techniques and help predict the molecular structure and behavior of these compounds .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives is influenced by their electronic structure and the presence of functional groups. The thiol-thione tautomeric equilibrium plays a role in the chemical behavior of these compounds . Additionally, the molecular electrostatic potential surface and various electronic parameters can provide insights into the chemical reactivity, such as the potential for forming hydrogen bonds and the susceptibility to nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and density, are determined experimentally and can be influenced by the compound's molecular structure . Theoretical calculations can predict properties like nonlinear optical properties, which are greater than those of urea for some derivatives, indicating potential applications in materials science . The molecular electrostatic potential and frontier molecular orbitals are also calculated to understand the electronic properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a related compound to the one , has been synthesized and utilized in the formation of Schiff base derivatives. These compounds exhibit distinct chemical properties and are characterized using various spectroscopic methods (Mobinikhaledi et al., 2010).

Corrosion Inhibition

A similar compound, Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, has been studied for its ability to inhibit corrosion of mild steel in acidic environments. This compound shows promising results in forming protective films on metal surfaces, thus preventing corrosion (Orhan et al., 2012).

Potential in Cancer Treatment

Compounds related to 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol have been explored for their potential in cancer treatment. For instance, derivatives of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols have been evaluated for their effects on cancer DNA methylation, which is a crucial process in the development and progression of cancer (Hakobyan et al., 2017).

Antimicrobial Properties

The antimicrobial properties of similar triazole compounds have been a point of research interest. Studies have shown that certain 1,2,4-triazole derivatives, closely related to the compound , exhibit moderate to good antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Martin, 2020).

Antitumor Activity

Another important application is in the field of antitumor research. Certain 1,2,4-triazole-3-thiol derivatives have been found to exhibit antitumor activity, suggesting their potential as chemotherapeutic agents. This research area focuses on finding new compounds that can effectively inhibit tumor growth with minimal side effects (Kaldrikyan et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[1-(4-methylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-9-17-13(15-16-14(17)19)11(3)18-12-7-5-10(2)6-8-12/h4-8,11H,1,9H2,2-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSUYMFRUVLWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407460 | |

| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-79-5 | |

| Record name | 2,4-Dihydro-5-[1-(4-methylphenoxy)ethyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.